molecular formula C17H24Cl2N2O2 B1389566 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 1185304-21-5

1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Cat. No.: B1389566
CAS No.: 1185304-21-5
M. Wt: 359.3 g/mol
InChI Key: JYXOXOTZWAFZFZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a naphthalene ring, a piperazine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-naphthol and 3-piperazin-1-yl-propan-2-ol as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an ether linkage between the hydroxyl group of 2-naphthol and the hydroxyl group of 3-piperazin-1-yl-propan-2-ol. This is usually achieved through a nucleophilic substitution reaction.

  • Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and acetic acid (CH3COOH) are commonly used.

  • Reduction: LiAlH4, NaBH4, and methanol (CH3OH) are typical reagents.

  • Substitution: NaH, DMF, and reflux conditions are standard.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Ethers, esters, and amides can be synthesized.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors and enzymes. The hydroxyl group and the piperazine ring play crucial roles in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

  • 1,3-Bis(naphthalen-1-yloxy)propan-2-ol: Similar structure but different positioning of the naphthalene rings.

  • 2-(Naphthalen-2-yloxy)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

  • 2-(2-Naphthoxy)ethanol: Similar ether linkage but lacks the piperazine ring.

These compounds share structural similarities but differ in functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.2ClH/c20-16(12-19-9-7-18-8-10-19)13-21-17-6-5-14-3-1-2-4-15(14)11-17;;/h1-6,11,16,18,20H,7-10,12-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOXOTZWAFZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
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1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
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1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
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1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
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1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Reactant of Route 6
1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

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